Cas no 3486-08-6 (Perfluoroisoheptyl Iodide)

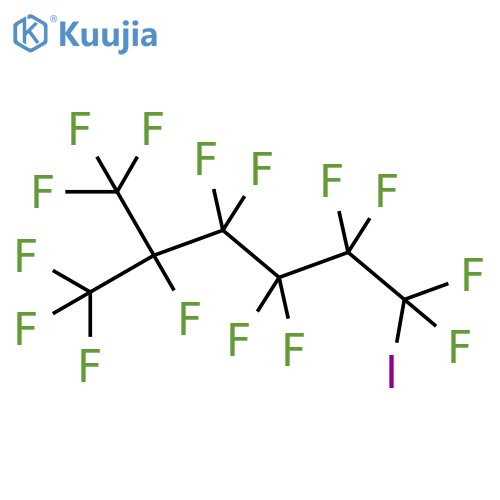

Perfluoroisoheptyl Iodide structure

商品名:Perfluoroisoheptyl Iodide

Perfluoroisoheptyl Iodide 化学的及び物理的性質

名前と識別子

-

- Hexane,1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodo-2-(trifluoromethyl)-

- 1-iodoperfluoroisoheptane

- 1-Iod-pentadecafluor-5-methyl-hexan

- 2H,6H-dodecafluoro-6-iodo-2-trifluoromethyl-hexane

- EINECS 222-475-5

- Perfluoroisoheptyl iodide

- NS00018722

- 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane

- AKOS016015414

- 1-Iodoperfluoro(5-methylhexane)

- 3486-08-6

- Hexane, 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodo-2-(trifluoromethyl)-

- 1-Iodoperfluoro-5-methylhexane

- OUFXTVSYOAPUKM-UHFFFAOYSA-N

- DTXSID2063050

- SCHEMBL3921364

- Perfluoroisoheptyl Iodide

-

- MDL: MFCD00042357

- インチ: InChI=1S/C7F15I/c8-1(5(15,16)17,6(18,19)20)2(9,10)3(11,12)4(13,14)7(21,22)23

- InChIKey: OUFXTVSYOAPUKM-UHFFFAOYSA-N

- ほほえんだ: C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F

計算された属性

- せいみつぶんしりょう: 495.88100

- どういたいしつりょう: 495.881

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 428

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0A^2

- 疎水性パラメータ計算基準値(XlogP): 6.1

じっけんとくせい

- 密度みつど: 2,039 g/cm3

- ふってん: 70-110°C 0,5mm

- フラッシュポイント: 57.9°C

- 屈折率: 1.33

- PSA: 0.00000

- LogP: 5.75300

Perfluoroisoheptyl Iodide セキュリティ情報

- 危害声明: Irritant

- 危険物輸送番号:UN 3271

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R36/37/38

Perfluoroisoheptyl Iodide 税関データ

- 税関コード:2903799090

- 税関データ:

中国税関コード:

2903799090概要:

2903799090他の非環状炭化水素ハロゲン化誘導体(2種以上の異なるハロゲンを含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

要約:

2903799090は、2つ以上の異なるハロゲンを含む非環状炭化水素のハロゲン化誘導体である。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Perfluoroisoheptyl Iodide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 007076-1g |

Perfluoroisoheptyl iodide |

3486-08-6 | 97% | 1g |

£50.00 | 2022-03-01 | |

| TRC | P229820-1000mg |

Perfluoroisoheptyl Iodide |

3486-08-6 | 1g |

$ 480.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1192042-1g |

1-Iodoperfluoro-5-methylhexane |

3486-08-6 | 98% | 1g |

¥1320.00 | 2024-05-17 | |

| TRC | P229820-500mg |

Perfluoroisoheptyl Iodide |

3486-08-6 | 500mg |

$ 300.00 | 2022-06-03 | ||

| Oakwood | 007076-1g |

Perfluoroisoheptyl iodide |

3486-08-6 | 97% | 1g |

$95.00 | 2023-09-16 | |

| Apollo Scientific | PC6089-25g |

Perfluoroisoheptyl iodide |

3486-08-6 | 97% | 25g |

£480.00 | 2024-07-20 | |

| TRC | P229820-250mg |

Perfluoroisoheptyl Iodide |

3486-08-6 | 250mg |

$ 185.00 | 2022-06-03 | ||

| 1PlusChem | 1P00I7CU-1g |

Hexane, 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodo-2-(trifluoromethyl)- |

3486-08-6 | 97% | 1g |

$125.00 | 2023-12-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1192042-25g |

1-Iodoperfluoro-5-methylhexane |

3486-08-6 | 98% | 25g |

¥15840.00 | 2024-05-17 |

Perfluoroisoheptyl Iodide 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

3486-08-6 (Perfluoroisoheptyl Iodide) 関連製品

- 865-77-0(Perfluoroisononyl Iodide)

- 1514-90-5(Butane,1,1,1,2,3,3,4,4-octafluoro-4-iodo-2-(trifluoromethyl)-)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量